molecular formula C11H16N2O3 B100567 Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide CAS No. 17872-56-9

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide

Cat. No.: B100567
CAS No.: 17872-56-9
M. Wt: 224.26 g/mol
InChI Key: QXVQVTBWOPOSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-phenylhydrazide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is commonly referred to as PPMH and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of PPMH is not entirely understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a significant role in inflammation and pain. By inhibiting their production, PPMH can reduce inflammation and pain.
Biochemical and Physiological Effects:
PPMH has been shown to possess significant anti-inflammatory and analgesic properties. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. PPMH has also been shown to reduce the levels of reactive oxygen species, which are known to play a role in inflammation and oxidative stress. Additionally, PPMH has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

PPMH has several advantages for lab experiments. It is relatively easy to synthesize, and the purification process is straightforward. Additionally, PPMH is stable and can be stored for extended periods without significant degradation. However, PPMH has some limitations for lab experiments. It is relatively insoluble in water, which can make it challenging to work with in aqueous solutions. Additionally, PPMH can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of PPMH. One of the significant areas of research is the development of new drugs based on PPMH. PPMH has shown significant potential as an anti-inflammatory, analgesic, and anticancer agent, and further research is needed to develop new drugs based on PPMH. Additionally, further research is needed to understand the mechanism of action of PPMH fully. Finally, the potential applications of PPMH in other fields, such as agriculture and material science, should be explored.
Conclusion:
In conclusion, PPMH is a chemical compound that has significant potential for various applications. It has been extensively studied for its anti-inflammatory, analgesic, and anticancer properties. The synthesis of PPMH is relatively easy, and the purification process is straightforward. However, PPMH has some limitations for lab experiments, and further research is needed to develop new drugs based on PPMH and understand its mechanism of action fully.

Synthesis Methods

PPMH can be synthesized using different methods. One of the commonly used methods is the reaction of 2-phenylhydrazine with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

PPMH has been extensively studied for its potential applications in various fields. One of the significant applications of PPMH is in the field of medicine. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. PPMH has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Properties

17872-56-9

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-methyl-N'-phenylpropanehydrazide

InChI

InChI=1S/C11H16N2O3/c1-11(7-14,8-15)10(16)13-12-9-5-3-2-4-6-9/h2-6,12,14-15H,7-8H2,1H3,(H,13,16)

InChI Key

QXVQVTBWOPOSTG-UHFFFAOYSA-N

SMILES

CC(CO)(CO)C(=O)NNC1=CC=CC=C1

Canonical SMILES

CC(CO)(CO)C(=O)NNC1=CC=CC=C1

17872-56-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.